

In-depth Technical Guide: (1-methyl-5-nitro-3-phenylindol-2-yl)methanol

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Compound of Interest

Compound Name: (1-methyl-5-nitro-3-phenylindol-2-yl)methanol

Cat. No.: B1676652

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CAS Number: 89159-60-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1-methyl-5-nitro-3-phenylindol-2-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its chemical properties, provides a detailed synthesis protocol, and presents available characterization data.

Chemical and Physical Properties

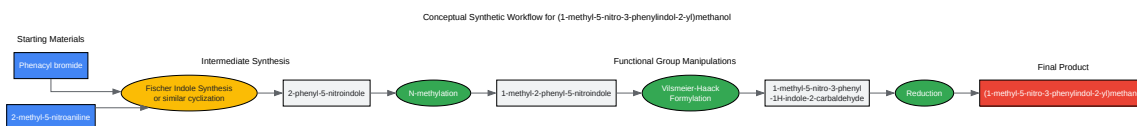
(1-methyl-5-nitro-3-phenylindol-2-yl)methanol, with the Chemical Abstracts Service (CAS) registry number 89159-60-4, is a substituted indole derivative.^[1] The presence of a nitro group, a phenyl ring, and a hydroxymethyl group on the N-methylated indole scaffold suggests its potential for diverse chemical interactions and biological activities. A summary of its key computed properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₃	PubChem[1]
Molecular Weight	282.29 g/mol	PubChem[1]
IUPAC Name	(1-methyl-5-nitro-3-phenylindol-2-yl)methanol	PubChem[1]
CAS Number	89159-60-4	PubChem[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **(1-methyl-5-nitro-3-phenylindol-2-yl)methanol** is not readily available in the public domain, a general synthetic approach can be inferred from standard organic chemistry principles and methodologies for the synthesis of similar indole derivatives. The synthesis would likely involve a multi-step process.

A plausible synthetic workflow is outlined below. This workflow is a conceptual representation and would require optimization and experimental validation.



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Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol for the final reduction step, which would need to be adapted and optimized based on the specific reactivity of the aldehyde precursor.

Reduction of 1-methyl-5-nitro-3-phenyl-1H-indole-2-carbaldehyde:

- **Dissolution:** Dissolve 1-methyl-5-nitro-3-phenyl-1H-indole-2-carbaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Reducing Agent:** Slowly add a reducing agent, such as sodium borohydride (NaBH_4) (1.1 - 1.5 eq), portion-wise to the stirred solution.
- **Reaction:** Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- **Extraction:** Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **(1-methyl-5-nitro-3-phenylindol-2-yl)methanol**.
- **Characterization:** Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

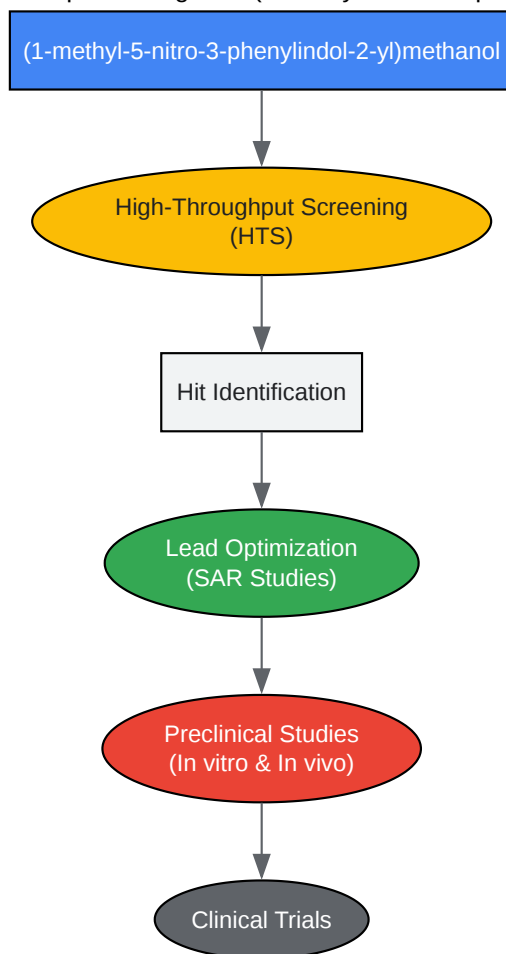
to confirm its structure and purity.

Biological Activity and Potential Applications

Detailed biological activity data for **(1-methyl-5-nitro-3-phenylindol-2-yl)methanol** is not extensively reported in publicly available literature. However, the indole nucleus is a well-known privileged scaffold in medicinal chemistry, and various substituted indoles exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the nitro group, a common pharmacophore in various therapeutic agents, further suggests potential biological relevance.

The logical relationship for investigating the potential of this compound in a drug discovery context is illustrated in the diagram below.

Drug Discovery and Development Logic for (1-methyl-5-nitro-3-phenylindol-2-yl)methanol



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Caption: Logical progression in drug discovery for the title compound.

Conclusion

(1-methyl-5-nitro-3-phenylindol-2-yl)methanol is a compound with a chemical structure that suggests potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides the foundational information available for this molecule, including its CAS number and computed properties. While detailed experimental data remains scarce in the public domain, the provided conceptual synthetic workflow and general experimental protocol offer a starting point for researchers interested in synthesizing and exploring the properties of this and related compounds. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and potential applications.

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References

- 1. ML354 | C16H14N2O3 | CID 752812 - PubChem [pubchem.ncbi.nlm.nih.gov]
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